S-(5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl) ethanethioate
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Overview
Description
S-(5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl) ethanethioate: is an organic compound that belongs to the class of heterocyclic compounds It features a pyrazine ring fused with an oxadiazole ring and an ethanethioate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl) ethanethioate typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors such as 2,3-diaminopyrazine.
Formation of the Oxadiazole Ring: The oxadiazole ring is formed by the reaction of hydrazine derivatives with carboxylic acids or their derivatives.
Coupling Reaction: The final step involves coupling the pyrazine-oxadiazole intermediate with ethanethioate using reagents like ethyl bromoacetate under basic conditions
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated pyrazine derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic reactions.
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules
Biology and Medicine:
Antimicrobial Agents: The compound has shown potential as an antimicrobial agent due to its ability to disrupt microbial cell walls.
Drug Development: It is being explored for its potential in developing new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties
Industry:
Materials Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Agriculture: It is being investigated for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of S-(5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl) ethanethioate involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory pathways and cell proliferation.
Pathways Involved: It modulates pathways such as the NF-κB pathway and the MAPK/ERK pathway, leading to reduced inflammation and inhibition of cancer cell growth
Comparison with Similar Compounds
- S-(2-pyrazin-2-ylethyl) ethanethioate
- 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides
- Pyrrolopyrazine derivatives
Comparison:
- Uniqueness: S-(5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl) ethanethioate is unique due to the presence of both pyrazine and oxadiazole rings, which confer distinct electronic properties and reactivity.
- Applications: While similar compounds may also have applications in medicinal chemistry and materials science, the specific combination of rings in this compound provides unique opportunities for drug development and catalysis .
Properties
CAS No. |
104820-26-0 |
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Molecular Formula |
C8H6N4O2S |
Molecular Weight |
222.23 g/mol |
IUPAC Name |
S-(5-pyrazin-2-yl-1,3,4-oxadiazol-2-yl) ethanethioate |
InChI |
InChI=1S/C8H6N4O2S/c1-5(13)15-8-12-11-7(14-8)6-4-9-2-3-10-6/h2-4H,1H3 |
InChI Key |
QJRVFNRGLKKVHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SC1=NN=C(O1)C2=NC=CN=C2 |
Origin of Product |
United States |
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